molecular formula C27H24O7S B227582 (3-Benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate CAS No. 15076-96-7

(3-Benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate

Cat. No. B227582
CAS RN: 15076-96-7
M. Wt: 492.5 g/mol
InChI Key: NYATZIDVXFPXKZ-UHFFFAOYSA-N
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Description

(3-Benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by its chemical name, BBMSO.

Mechanism of Action

The mechanism of action of BBMSO is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and tumor necrosis factor-alpha (TNF-α). It is also believed to exert its anti-oxidant effects by scavenging free radicals.
Biochemical and Physiological Effects:
BBMSO has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of cyclooxygenase-2 (COX-2). It has also been found to inhibit the growth of various cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BBMSO in lab experiments is its low toxicity and high solubility. It can also be easily synthesized in large quantities. However, one of the major limitations of using BBMSO is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are various future directions for the research on BBMSO. One of the potential areas of research is its use as a drug delivery system for various drugs. Another potential area of research is its use in the treatment of various inflammatory and cancer-related diseases. Further studies are also needed to fully understand its mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, (3-Benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized and possesses anti-inflammatory, anti-tumor, and anti-oxidant properties. Its potential applications in drug delivery and the treatment of various diseases make it a promising compound for future research.

Synthesis Methods

The synthesis of BBMSO involves the reaction between 2-hydroxymethyl-3-methoxy-5-(benzoylsulfanyl) thiophene and 4-benzyloxybenzoic acid in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of (3-Benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate.

Scientific Research Applications

BBMSO has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system for various drugs.

properties

CAS RN

15076-96-7

Molecular Formula

C27H24O7S

Molecular Weight

492.5 g/mol

IUPAC Name

(3-benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate

InChI

InChI=1S/C27H24O7S/c1-31-27-23(34-25(29)19-13-7-3-8-14-19)22(33-24(28)18-11-5-2-6-12-18)21(17-32-27)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3

InChI Key

NYATZIDVXFPXKZ-UHFFFAOYSA-N

SMILES

COC1C(C(C(CO1)SC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(C(CO1)SC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

synonyms

Methyl 2-O,3-O,4-S-tribenzoyl-4-thio-α-D-xylopyranoside

Origin of Product

United States

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